molecular formula C18H22ClN3O3S2 B2897216 N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 897613-19-3

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2897216
CAS No.: 897613-19-3
M. Wt: 427.96
InChI Key: KMRVCQIAQZHCCE-UHFFFAOYSA-N
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Description

N-(2-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide is a synthetic compound featuring a piperazine core substituted with a 3-chlorophenyl group, a sulfonyl-ethyl linker, and an acetamide moiety connected to a thiophen-2-yl aromatic ring. This structure combines key pharmacophores:

  • Piperazine: A heterocyclic amine common in bioactive molecules, often influencing receptor binding and pharmacokinetics.
  • 3-Chlorophenyl group: Enhances lipophilicity and may modulate affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors).
  • Thiophen-2-yl acetamide: A heteroaromatic group that may contribute to metabolic stability and target engagement.

Properties

IUPAC Name

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O3S2/c19-15-3-1-4-16(13-15)21-7-9-22(10-8-21)27(24,25)12-6-20-18(23)14-17-5-2-11-26-17/h1-5,11,13H,6-10,12,14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRVCQIAQZHCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₈H₁₈ClN₃O₂S
  • Molecular Weight : 373.87 g/mol
  • CAS Number : 897613-15-9

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Piperazine Derivative : The initial step involves synthesizing 4-(3-chlorophenyl)piperazine.
  • Sulfonylation : This derivative is then sulfonylated using a sulfonyl chloride under basic conditions.
  • Coupling with Thiophenyl Acetamide : Finally, the sulfonylated piperazine is coupled with thiophenyl acetamide using standard amide coupling reagents.

Antimicrobial Activity

Research has demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing piperazine and sulfonamide groups have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies indicated that related compounds displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as ciprofloxacin and fluconazole .

Anticancer Activity

The anticancer potential of this compound has been evaluated through MTT assays. Compounds with similar backbones have shown moderate to strong cytotoxic effects against cancer cell lines, including breast and lung cancer cells. Notably, some derivatives were more effective than established chemotherapeutic agents like 5-fluorouracil .

The mechanism of action for this compound likely involves:

  • Receptor Interaction : The piperazine ring is known to interact with various neurotransmitter receptors in the central nervous system, which may modulate neurotransmitter activity.
  • Enzyme Inhibition : The sulfonamide moiety has been associated with enzyme inhibition, particularly acetylcholinesterase (AChE), which could contribute to its neuropharmacological effects .

Research Findings and Case Studies

StudyFindings
Synthesis and Evaluation of Piperazine Derivatives Identified significant antimicrobial activity in piperazine-based compounds; demonstrated anticancer activity via MTT assays.
Molecular Docking Studies Revealed potential interactions with amino acids in target proteins; suggested binding affinity enhancements due to the sulfonamide group.
Anticancer Studies Reported moderate cytotoxicity against various cancer cell lines; some derivatives showed better efficacy than standard treatments.

Scientific Research Applications

Structural Characteristics

The molecular formula of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide is C19H23ClN3O3SC_{19}H_{23}ClN_3O_3S, with a molecular weight of approximately 439.9 g/mol. Its structure includes:

  • Piperazine Ring : A key feature that contributes to its biological activity.
  • Sulfonyl Group : Enhances binding affinity to biological targets.
  • Thiophene Moiety : Imparts unique electronic properties that may influence pharmacological effects.

Interaction with Neurotransmitter Systems

Research indicates that this compound exhibits significant pharmacological potential due to its interaction with various neurotransmitter receptors, particularly dopamine receptors. Compounds with similar structures have shown high affinity for dopamine D4 receptors, which are implicated in neurological disorders such as schizophrenia and mood disorders. The selectivity for D4 over D2 receptors suggests potential therapeutic applications in treating these conditions .

Anticancer Activity

The thiophene-containing acetamides have been explored for their anticancer properties. Studies suggest that compounds with similar structural motifs can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of the piperazine ring may enhance the efficacy of these compounds against specific cancer types .

Anti-inflammatory Properties

The compound's structural features may also confer anti-inflammatory properties. Molecular docking studies have indicated its potential as a 5-lipoxygenase inhibitor, which could be beneficial in treating inflammatory diseases .

Synthesis and Production

The synthesis of this compound typically involves multiple steps:

  • Formation of the Piperazine Derivative : Synthesis begins with the preparation of 4-(3-chlorophenyl)piperazine.
  • Sulfonylation : The piperazine derivative undergoes sulfonylation using a sulfonyl chloride under controlled conditions.
  • Coupling Reaction : The final step involves coupling the sulfonylated piperazine with thiophenes using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The table below compares the target compound with structurally related analogs from the evidence:

Compound Name Piperazine Substituent Acetamide Substituent Additional Groups Molecular Weight (g/mol) Key Features Reference
Target Compound 3-Chlorophenyl Thiophen-2-yl Sulfonyl-ethyl linker ~463.95* Sulfonyl linker enhances polarity -
Compound 11 () Benzyl 3-Chlorophenyl Dihydrochloride salt 411.3 Anticonvulsant activity studied
Compound 14 () Phenyl 3-(Trifluoromethyl)phenyl - 393.4 Lipophilic CF3 group
I13 () - 5-Fluoro-2-methyl-indenyl Methylthio benzylidene ~450 (estimated) Potential antiviral activity
N-(4-Methyl-piperazin-1-yl)-... () 4-Methyl-piperazin Thiophen-2-yl (pyrimidine) Trifluoromethyl, sulfanyl 417.47 Heterocyclic pyrimidine core

*Calculated molecular weight based on formula: C₁₉H₂₂ClN₃O₃S₂.

Key Observations :

  • The target’s sulfonyl-ethyl linker distinguishes it from most analogs, which typically lack sulfonyl groups (e.g., ’s dihydrochloride salts or ’s sulfanyl group). This may improve solubility or receptor interaction .
Pharmacological Activity
  • Anticonvulsant Potential: Compounds 11–17 () with piperazine-acetamide scaffolds show anticonvulsant activity, suggesting the target compound may share similar mechanisms (e.g., modulation of GABAergic or sodium channels) .
  • Antiviral Activity : I13 () and ACE2-targeting analogs () highlight the role of acetamide-thiophene hybrids in viral entry inhibition. The target’s thiophen-2-yl group may support analogous applications .
  • Receptor Binding : Piperazine derivatives often target serotonin (5-HT₁ₐ/₂ₐ) or dopamine receptors. The 3-chlorophenyl group could enhance affinity compared to methyl or benzyl substituents () .

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